molecular formula C13H16Cl2N2O B11949996 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea CAS No. 20461-04-5

1-Cyclohexyl-3-(3,4-dichlorophenyl)urea

Katalognummer: B11949996
CAS-Nummer: 20461-04-5
Molekulargewicht: 287.18 g/mol
InChI-Schlüssel: CTQQFHWHCWJZON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyl-3-(3,4-dichlorophenyl)urea is a chemical compound with the molecular formula C13H16Cl2N2O and a molecular weight of 287.191 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group and a dichlorophenyl group connected by a urea linkage. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea typically involves the reaction of cyclohexylamine with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclohexylamine+3,4-Dichlorophenyl isocyanateThis compound\text{Cyclohexylamine} + \text{3,4-Dichlorophenyl isocyanate} \rightarrow \text{this compound} Cyclohexylamine+3,4-Dichlorophenyl isocyanate→this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Analyse Chemischer Reaktionen

1-Cyclohexyl-3-(3,4-dichlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents used.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Cyclohexyl-3-(3,4-dichlorophenyl)urea has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Cyclohexyl-3-(3,4-dichlorophenyl)urea can be compared with other similar compounds, such as:

    1-Cyclohexyl-3-(2,4-dichlorophenyl)urea: This compound has a similar structure but with chlorine atoms at different positions on the phenyl ring.

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea: This compound has a dimethylurea group instead of a cyclohexylurea group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclohexyl group, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

20461-04-5

Molekularformel

C13H16Cl2N2O

Molekulargewicht

287.18 g/mol

IUPAC-Name

1-cyclohexyl-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C13H16Cl2N2O/c14-11-7-6-10(8-12(11)15)17-13(18)16-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,16,17,18)

InChI-Schlüssel

CTQQFHWHCWJZON-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.